molecular formula C6H4Cl3NS B6305190 2,3,4-Trichloro-5-(methylsulfanyl)pyridine CAS No. 1879026-14-8

2,3,4-Trichloro-5-(methylsulfanyl)pyridine

Cat. No.: B6305190
CAS No.: 1879026-14-8
M. Wt: 228.5 g/mol
InChI Key: VDRLOIKGUIZZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trichloro-5-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C6H4Cl3NS and a molecular weight of 228.53 g/mol . It is characterized by the presence of three chlorine atoms and a methylsulfanyl group attached to a pyridine ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine typically involves the chlorination of 5-(methylsulfanyl)pyridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2, 3, and 4 positions of the pyridine ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-5-(methylsulfanyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2,3,4-Trichloro-5-(methylsulfanyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-5-(methylsulfanyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds. The exact molecular pathways and targets depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trichloro-5-(methylthio)pyridine
  • 2,3,4-Trichloro-5-(ethylsulfanyl)pyridine
  • 2,3,4-Trichloro-5-(methylsulfonyl)pyridine

Uniqueness

2,3,4-Trichloro-5-(methylsulfanyl)pyridine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to its analogs.

Properties

IUPAC Name

2,3,4-trichloro-5-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3NS/c1-11-3-2-10-6(9)5(8)4(3)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRLOIKGUIZZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(C(=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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